3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide
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Overview
Description
2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 3-methylisoquinoline with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-3H-isoquinolin-2-yl)-1-(4-methylsulfanylphenyl)ethanone
- 1-(4-chlorophenyl)-2-(3-methyl-3H-isoquinolin-2-yl)ethanone
- 2-(3-methyl-3H-isoquinolin-2-yl)-1-(4-phenylphenyl)ethanone
Uniqueness
2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone stands out due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6277-81-2 |
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Molecular Formula |
C18H16INO |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(3-methylisoquinolin-2-ium-2-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C18H16NO.HI/c1-14-11-16-9-5-6-10-17(16)12-19(14)13-18(20)15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
NHJIUPKRDVUEOT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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